molecular formula C6H11NO2 B1397134 3-(Aminomethyl)cyclobutanecarboxylic acid CAS No. 1310729-95-3

3-(Aminomethyl)cyclobutanecarboxylic acid

Cat. No.: B1397134
CAS No.: 1310729-95-3
M. Wt: 129.16 g/mol
InChI Key: INKSBOBJGZMVTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)cyclobutanecarboxylic acid typically involves multiple steps. One common method includes the base-induced intramolecular nucleophilic substitution, which is a key reaction in the synthesis of this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The decarboxylation of 1,1-cyclobutanedicarboxylic acid is a potential method for producing cyclobutanecarboxylic acid, which can then be further modified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

    Reduction: This reaction can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: This reaction can be used to replace the amino or carboxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols .

Scientific Research Applications

3-(Aminomethyl)cyclobutanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)cyclobutanecarboxylic acid involves its interaction with biological targets, such as enzymes and receptors. Its conformationally constrained structure allows it to mimic the natural ligands of these targets, thereby modulating their activity. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its conformationally constrained structure, which imparts specific properties that are valuable in drug design and other applications. Its ability to mimic natural ligands while maintaining stability and bioavailability sets it apart from other similar compounds .

Properties

IUPAC Name

3-(aminomethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-3-4-1-5(2-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKSBOBJGZMVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401271838
Record name 3-(Aminomethyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310729-95-3
Record name 3-(Aminomethyl)cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310729-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401271838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask charged with 10% palladium on carbon (0.20 g, 0.19 mmol) was added a solution of benzyl 3-(azidomethyl)cyclobutanecarboxylate (2.00 g, 8.15 mmol, prepared using IIII from benzyl 3-(hydroxymethyl)cyclobutanecarboxylate (Parkway Scientific), JJJJ with sodium azide) in MeOH (100 mL). The reaction mixture was sparged with hydrogen and an atmosphere of hydrogen was maintained via a balloon. The reaction mixture was stirred for about 4 h at ambient temperature and then was filtered through a pad of Celite®, washed with MeOH and concentrated in vacuo to give the crude 3-(aminomethyl)cyclobutanecarboxylic acid (1.08 g, 100%) which was used without further purification: LC/MS (Table 1, Method r) Rt=2.41 min (ELSD); MS m/z: 130 (M+H)+.
Name
benzyl 3-(azidomethyl)cyclobutanecarboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)cyclobutanecarboxylic acid
Reactant of Route 2
3-(Aminomethyl)cyclobutanecarboxylic acid
Reactant of Route 3
3-(Aminomethyl)cyclobutanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
3-(Aminomethyl)cyclobutanecarboxylic acid
Reactant of Route 5
3-(Aminomethyl)cyclobutanecarboxylic acid
Reactant of Route 6
3-(Aminomethyl)cyclobutanecarboxylic acid

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